molecular formula C21H19FN4O3 B10982272 1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide

1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide

Cat. No.: B10982272
M. Wt: 394.4 g/mol
InChI Key: QQKJYTQCJXEAKR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide, also known by its chemical formula C26H24FNO3 , is an intermediate compound in the synthesis of atorvastatin . Atorvastatin is a widely used drug that selectively inhibits HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. It is specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

Preparation Methods

The synthetic route to this compound involves several steps, with the synthesis of oxazole rings being a key transformation. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound is obtained with an overall yield of approximately 32% .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophilic substitution reagents (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and functional groups present in the molecule.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Medicine: As an intermediate in atorvastatin synthesis, it contributes to managing hypercholesterolemia and preventing cardiovascular diseases.

    Chemistry: Researchers study its reactivity and use it as a building block for designing new molecules.

    Biology: It may have implications in lipid metabolism and cellular processes.

    Industry: Its industrial applications could include pharmaceutical manufacturing and drug development.

Mechanism of Action

Atorvastatin, derived from this compound, inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis in the liver. By lowering LDL-cholesterol levels, it helps prevent atherosclerosis and related cardiovascular events.

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O3/c22-16-6-2-4-8-18(16)26-12-14(11-19(26)27)20(28)23-9-10-25-13-24-17-7-3-1-5-15(17)21(25)29/h1-8,13-14H,9-12H2,(H,23,28)

InChI Key

QQKJYTQCJXEAKR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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